1,4-Bis(2-bromoethoxy)benzene
Overview
Description
Synthesis Analysis
The synthesis of 1,4-Bis(2-bromoethoxy)benzene and related compounds involves multiple steps and can be achieved through different routes, including Diels-Alder reactions, C-H activation, and other catalytic processes. For example, the synthesis of bromo-functionalized benzenes has been efficiently carried out through cobalt-catalyzed Diels-Alder cycloaddition and iridium-mediated C-H activation, demonstrating the versatility of synthesis methods for such compounds (Reus et al., 2012).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been elucidated through crystallography, revealing intricate details about their conformations and intermolecular interactions. Studies on similar bromo-functionalized benzene derivatives have shown various supramolecular features, including hydrogen bonding and π–π interactions (Stein et al., 2015).
Chemical Reactions and Properties
This compound and its derivatives undergo a range of chemical reactions, including Suzuki coupling reactions, which have been effectively utilized in the synthesis of complex molecules. The bromo derivatives of benzene have shown to participate cleanly in Suzuki reactions with both electron-rich and electron-poor phenylboronic acids, highlighting their reactivity and utility in organic synthesis (Reus et al., 2012).
Physical Properties Analysis
The physical properties of this compound, such as melting points, solubility, and crystalline structure, are crucial for its application in various fields. The crystal structures and physico-chemical investigations of related dibromo-benzene derivatives have provided insights into their polymorphism, thermal behavior, and stability (Näther et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations of this compound, are key to understanding its behavior in chemical reactions. The study on its derivatives has shown significant insights into the mechanisms of thermal decomposition, highlighting the stability and degradation patterns under various conditions (Altarawneh & Dlugogorski, 2014).
Scientific Research Applications
Synthesis and Functionalization
Synthesis of Functionalized Benzene Derivatives : 1,4-Bis(2-bromoethoxy)benzene is used as a starting material in the synthesis of various functionalized benzene derivatives. For example, it's utilized in the preparation of bromo-, boryl-, and stannyl-functionalized benzene compounds via Diels-Alder or C-H activation reactions, which are key intermediates in the production of benzyne precursors, Lewis acid catalysts, and luminophores (Reus et al., 2012).
Electro-Synthetic Reactions : It's involved in electrochemical reduction processes, such as the paired green electro-synthesis of 1,4-hydroquinone with 1,2-bis(bromomethyl)benzene, leading to high-yield, selective, and pure products important in organic synthesis (Habibi et al., 2014).
Crystallography and Material Chemistry
Crystal Structure Analysis : The compound plays a role in the study of crystal structures. For instance, its isomers have been analyzed using single crystal X-ray diffraction, aiding in understanding different molecular conformations and interactions (Al-Azemi et al., 2019).
Polymers and Coordination Polymers : this compound is a precursor in the synthesis of various polymeric materials. These include coordination polymers with significant potential in fields like materials science and nanotechnology (Oh et al., 2005).
Organic Electronics and Photovoltaics
Conjugated Oligomers for Energy Transfer : The compound is significant in the synthesis of conjugated oligomers, which are crucial in understanding energy transfer properties in organic electronics and photovoltaic devices (Liu et al., 2003).
Fullerene Polymers : It's involved in the development of fullerene polymers, which are promising materials for photovoltaic applications due to their electronic activity and solid-state behavior (Hiorns et al., 2009).
Mechanism of Action
Target of Action
1,4-Bis(2-bromoethoxy)benzene is primarily used in the synthesis of macrocyclic compounds known as pillararenes . These pillararenes have gained increasing interest due to their ease of formation, functionalization, and excellent host-guest properties .
Mode of Action
The compound interacts with its targets through a process known as co-condensation. In this process, this compound and another compound, 1,4-dimethoxybenzene, are combined to form pillararenes . This interaction results in the formation of new compounds with unique properties.
Biochemical Pathways
The co-condensation process leads to the formation of eight possible pillararenes, including regioisomers . These pillararenes can act as hosts toward a range of organic compounds, including viologens, alkanediamines, dinitrobenzenes, azo-benzene derivatives, and neutral molecules .
Result of Action
The result of the action of this compound is the formation of pillararenes with unique properties. These pillararenes have different melting points, NMR spectra, crystal structures, binding constants, and stacking patterns in the solid state .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the co-condensation process is carried out in the presence of BF3·OEt2 . Additionally, the compound should be stored in a dark place, sealed in dry, at room temperature to maintain its stability .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1,4-bis(2-bromoethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2O2/c11-5-7-13-9-1-2-10(4-3-9)14-8-6-12/h1-4H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATALLSGKFZVRKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCBr)OCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70282851 | |
Record name | 1,4-bis(2-bromoethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70282851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5471-84-1 | |
Record name | NSC28464 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28464 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-bis(2-bromoethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70282851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 1,4-Bis(2-bromoethoxy)benzene in the synthesis of pillar[5]arenes, and how does its structure influence the final products?
A1: this compound acts as a key building block in the synthesis of brominated-functionalized pillar[5]arenes. [] It undergoes co-condensation with 1,4-dimethoxybenzene to form a mixture of constitutional isomers. Interestingly, the research indicates that the final ratio of these isomers is not dependent on the initial molar ratio of the reactants. [] This suggests that the reaction mechanism might involve a complex equilibrium or kinetic factors that influence the isomer distribution. The presence of bromine atoms in this compound allows for further functionalization of the resulting pillar[5]arenes, opening avenues for creating diverse host molecules with tailored properties.
Q2: How do the different constitutional isomers of brominated-functionalized pillar[5]arenes, derived from this compound, differ in their characteristics?
A2: The research highlights that despite sharing the same molecular formula, the constitutional isomers exhibit distinct properties. [] These differences manifest in their melting points, NMR spectra, and most notably, their crystal structures. This structural variation directly impacts their binding constants and stacking patterns in the solid state, indicating a potential for diverse host-guest chemistry and material applications. Further investigation into the specific binding affinities and potential applications of these isomers could be a fruitful avenue for future research.
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